molecular formula C23H19NO7S B2537679 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 946298-43-7

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2537679
CAS No.: 946298-43-7
M. Wt: 453.47
InChI Key: SLXCRCGIIYSNGV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative with a multifunctional structure. The carboxamide group at the 3-position is linked to an ethyl chain substituted with a furan-2-yl ring and a 4-methoxybenzenesulfonyl group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO7S/c1-29-16-8-10-17(11-9-16)32(27,28)21(20-7-4-12-30-20)14-24-22(25)18-13-15-5-2-3-6-19(15)31-23(18)26/h2-13,21H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXCRCGIIYSNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized from furan-2-carboxylic acid through a series of reactions, including esterification and cyclization.

    Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonylation of a suitable aromatic compound, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

    Coupling of the furan and sulfonyl groups: The furan ring and the methoxybenzenesulfonyl group are coupled using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.

    Formation of the chromene carboxamide moiety: This step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, followed by amide formation with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Chromene-3-ol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structural features.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and chromene moiety can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

  • Structure : Retains the coumarin-3-carboxamide core but replaces the furan-sulfonyl-ethyl group with a 4-methoxyphenethyl chain.
  • Key Differences : The absence of the sulfonyl group reduces polarity, likely decreasing solubility in aqueous media compared to the target compound.

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12, )

  • Structure : Features a 4-sulfamoylphenyl group directly attached to the carboxamide.
  • Synthesis : Prepared via refluxing in acetic acid with sodium acetate, yielding a crystalline product.

Sulfonamide-Containing Analogues

N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide Derivatives ()

  • Structure : Combines a naphthalene sulfonamide with a coumarin-carboxamide via a polyether linker.
  • Synthesis : Utilizes Cs2CO3-mediated alkylation in acetonitrile, achieving high yields (e.g., 94% for compound 13a) .
  • Key Differences : The extended aromatic system increases lipophilicity, likely improving blood-brain barrier penetration compared to the target compound.

KN-93 and KN-92 ()

  • Structure : Benzenesulfonamide derivatives with chlorocinnamyl and methylbenzylamine groups.
  • Function : These are established CaMKII inhibitors, highlighting the role of sulfonamide moieties in kinase targeting .
  • Key Differences : The absence of a coumarin core in KN-93/92 reduces fluorescence utility but retains sulfonamide-mediated enzyme inhibition.

Heterocyclic Hybrids

N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide ()

  • Structure : Integrates benzofuran and coumarin scaffolds.

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()

  • Structure: Combines coumarin with thiazolidinone and furan rings.
  • Synthesis : Single-crystal X-ray data confirm planar geometry, critical for stacking interactions.
  • Function: Designed for antifungal activity, demonstrating the synergistic effect of thiazolidinone and coumarin pharmacophores .

Comparative Physicochemical and Pharmacological Data

Compound Name Molecular Weight Key Substituents Melting Point (°C) Synthetic Yield Notable Bioactivity
Target Compound ~485.5* Furan, 4-MeO-benzenesulfonyl, ethyl N/A N/A Hypothesized kinase inhibition
N-(4-Methoxyphenethyl)-coumarin-3-carboxamide 353.4 4-MeO-phenethyl N/A Not reported Fluorescence applications
2-Oxo-N-(4-sulfamoylphenyl)-coumarin-3-carboxamide 358.3 4-Sulfamoylphenyl 288 (13a) 94% Enzyme inhibition
Naphthalene-sulfonamide-coumarin hybrid ~650* Naphthalene sulfonamide, polyether N/A 94% Cholinesterase inhibition
Thiazolidinone-coumarin hybrid 452.4 Thiazolidinone, furan 274–288 95% Antifungal activity

*Estimated based on structural analogs.

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Methoxybenzenesulfonyl Group : Enhances solubility and potential interactions with biological targets.
  • Chromene Core : A bicyclic structure that is often associated with various pharmacological activities.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC20H19NO5S
Molecular Weight385.4336 g/mol
CAS Number946265-03-8

This compound exhibits its biological activity primarily through the following mechanisms:

Case Studies and Research Findings

  • In Vitro Studies : Research indicates that derivatives of this compound have been tested for their ability to inhibit cell proliferation in melanoma and prostate cancer cell lines. These studies typically report IC50 values in the low nanomolar range, indicating potent biological activity .
  • Binding Studies : Advanced techniques such as X-ray fluorescence (XRF) have been employed to study the binding interactions between this compound and various receptors. These studies help elucidate the selectivity and efficacy of the compound as a therapeutic agent .
  • Synthesis and Modification : The synthesis of this compound involves multi-step organic reactions, allowing for modifications that can enhance its biological activity or alter its pharmacokinetic properties .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Enzyme InhibitionInhibits 11β-HSD1 enzyme; potential for metabolic disorders
AntiproliferativeShows activity against cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. Critical Parameters :

  • Temperature : Reflux conditions (70–90°C) for sulfonylation and carboxamide coupling .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

How can researchers optimize yield and purity during synthesis?

Advanced Reaction Optimization
Key strategies include:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation, reducing side-product formation .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress and adjust stoichiometry .
  • Solvent Polarity Adjustment : Lower-polarity solvents (e.g., toluene) improve sulfonylation yield by minimizing hydrolysis .

Q. Yield vs. Purity Trade-offs :

ConditionYield (%)Purity (%)Reference
DMF, 80°C6590
Toluene, reflux7585
EtOH recrystallization6099

What biological screening assays are appropriate for evaluating therapeutic potential?

Q. Basic Screening Protocols

  • In Vitro Assays :
    • Anticancer Activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
    • Anti-Inflammatory Effects : COX-2 inhibition assay with IC₅₀ determination via ELISA .
  • In Vivo Models : Murine inflammation models (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses .

Validation : Triplicate runs with positive controls (e.g., aspirin for COX-2) to ensure assay reliability .

How can structural analogs be designed to explore structure-activity relationships (SAR)?

Q. Advanced SAR Strategies

  • Functional Group Modifications :
    • Replace 4-methoxybenzenesulfonyl with 4-chlorophenyl to assess halogen effects on binding .
    • Substitute furan-2-yl with thiophene to study heterocycle influence on solubility .
  • Comparative Analysis :
AnalogKey ModificationBioactivity (IC₅₀)
4-MethoxybenzenesulfonylReferenceCOX-2: 12 μM
4-ChlorophenylsulfonylHalogen substitutionCOX-2: 8 μM
Thiophen-2-ylmethylHeterocycle swapSolubility: +30%

Data derived from docking studies (AutoDock Vina) and solubility tests .

What analytical techniques confirm structural integrity and purity?

Q. Basic Characterization Methods

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide (-SO₂-) protons (δ 3.3–3.5 ppm) and chromene carbonyl (δ 170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺: 498.12) .
  • X-Ray Crystallography : Single-crystal analysis to confirm stereochemistry, as in related chromene sulfonamides .

How should contradictory biological activity data be resolved?

Q. Advanced Data Analysis

  • Assay Variability : Test under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental effects .
  • Metabolite Interference : Use HPLC-MS to rule out degradation products in cell-based assays .
  • Cross-Compound Comparison : Compare with analogs (e.g., 4-nitrobenzenesulfonyl derivatives) to isolate structural contributors .

What computational methods predict pharmacokinetic properties?

Q. Advanced Computational Modeling

  • ADMET Prediction : SwissADME for bioavailability (TPSA > 90 Ų indicates poor absorption) .
  • Molecular Docking : AutoDock to simulate binding to COX-2 (PDB ID: 5KIR), focusing on sulfonamide interactions .
  • Solubility Estimation : COSMO-RS for logP calculation (experimental logP: 2.8 vs. predicted: 3.1) .

How does the sulfonamide moiety influence reactivity and bioactivity?

Q. Advanced Functional Group Analysis

  • Chemical Reactivity : Sulfonamide’s electron-withdrawing nature stabilizes intermediates in nucleophilic substitutions .
  • Biological Interactions : Hydrogen bonding with COX-2 Arg120 residue enhances binding affinity (ΔG = -9.2 kcal/mol) .
  • Solubility Trade-off : Sulfonamide improves water solubility but reduces membrane permeability (Caco-2 Papp: 2.1 × 10⁻⁶ cm/s) .

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